9-Hydroxy-9-desmethylcyclosporine
Description
The query focuses on 9-Hydroxy-9-desmethylcyclosporine, a derivative of cyclosporine, a well-known immunosuppressive drug. Cyclosporine derivatives are typically modified at specific positions to alter pharmacological properties, such as bioavailability or immunomodulatory activity.
Properties
CAS No. |
132362-39-1 |
|---|---|
Molecular Formula |
C61H109N11O13 |
Molecular Weight |
1204.6 g/mol |
IUPAC Name |
24-butan-2-yl-30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,12,15,19,25,28-octamethyl-6,18-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O13/c1-24-27-28-38(13)50(74)49-55(79)64-41(26-3)56(80)67(18)32-45(73)70(21)48(37(12)25-2)54(78)66-46(35(8)9)59(83)68(19)43(29-33(4)5)53(77)63-39(14)51(75)62-40(15)52(76)65-42(31-61(16,17)85)57(81)69(20)44(30-34(6)7)58(82)71(22)47(36(10)11)60(84)72(49)23/h24,27,33-44,46-50,74,85H,25-26,28-32H2,1-23H3,(H,62,75)(H,63,77)(H,64,79)(H,65,76)(H,66,78)/b27-24+ |
InChI Key |
PWKJLLBOZPSVQF-SOYKGTTHSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
Synonyms |
(9)-hydroxy-(9)-demethylcyclosporin 9-hydroxy-9-desmethylcyclosporine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes several 9-hydroxy derivatives and structurally related compounds, though none are cyclosporine analogs.
Structural Analogues from the Evidence
Key Comparison Criteria
Functional Groups: this compound (hypothetical): Likely retains cyclosporine’s cyclic peptide backbone but replaces a methyl group with a hydroxyl group. This could enhance polarity and reduce metabolic degradation. 9-Hydroxy fluorene: A simple aromatic hydroxylation, increasing solubility but lacking peptide complexity.
Pharmacokinetic Properties: Hydroxylation generally improves water solubility (e.g., 9-hydroxyfluorene vs. fluorene) but may reduce membrane permeability .
Biological Activity: Acridine-9-carboxylic acid inhibits CYP enzymes, suggesting that position-9 modifications significantly impact enzyme interactions . Cyclosporine derivatives are known for immunosuppression; hydroxylation might alter calcineurin binding or metabolite toxicity.
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